molecular formula C12H11FO2 B8394376 4-(5-Fluorobenzofur-7-yl)-2-butanone

4-(5-Fluorobenzofur-7-yl)-2-butanone

Cat. No. B8394376
M. Wt: 206.21 g/mol
InChI Key: AHUMCXMQYXQKRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Fluorobenzofur-7-yl)-2-butanone is a useful research compound. Its molecular formula is C12H11FO2 and its molecular weight is 206.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(5-Fluorobenzofur-7-yl)-2-butanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-Fluorobenzofur-7-yl)-2-butanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(5-Fluorobenzofur-7-yl)-2-butanone

Molecular Formula

C12H11FO2

Molecular Weight

206.21 g/mol

IUPAC Name

4-(5-fluoro-1-benzofuran-7-yl)butan-2-one

InChI

InChI=1S/C12H11FO2/c1-8(14)2-3-9-6-11(13)7-10-4-5-15-12(9)10/h4-7H,2-3H2,1H3

InChI Key

AHUMCXMQYXQKRN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=C2C(=CC(=C1)F)C=CO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Nitrogen was bubbled through a mixture of 1.0 gm (4.65 mMol) 5-fluoro-7-bromobenzofuran, 0.61 mL (6.98 mMol) 3-buten-2-ol, 0.057 gm (0.186 mMol) tri(o-tolyl)phosphine, and 0.47 gm (5.58 mmol) sodium bicarbonate in 35 mL N-methylpyrrolidinone for 10 minutes. To the mixture were then added 0.021 gm (0.093 mMol) palladium(II) acetate and the reaction mixture was heated to 140° C. for 3 hours. The reaction mixture was cooled to room temperature and diluted with 500 mL ethyl acetate. The organic phase was washed sequentially with three 500 mL portions of water and 500 mL saturated aqueous sodium chloride, dried over magnesium sulfate and concentrated under reduced pressure. The residue was subjected to silica gel chromatography, eluting with a gradient of hexane containing from 0–20% ethyl acetate. Fractions containing product were combined and concentrated under reduced pressure to provide 0.73 gm (76%) 4-(5-fluorobenzofur-7-yl)-2-butanone as a yellow oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.61 mL
Type
reactant
Reaction Step One
Quantity
0.47 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0.057 g
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
0.021 g
Type
catalyst
Reaction Step Three

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